

Application Notes and Protocols for ELISPOT Assay Using a Monoclonal Antibody

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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955

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Topic: Utilization of a Monoclonal Antibody in an ELISPOT Assay

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a representative protocol for an Enzyme-Linked Immunospot (ELISPOT) assay. The term "**G280-9**" is used as a placeholder for a hypothetical capture monoclonal antibody. Researchers should optimize the protocol based on the specific characteristics of their antibody, cell type, and antigen of interest.

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable for monitoring immune responses in various fields, including vaccine development, cancer immunotherapy, autoimmune disease research, and infectious disease diagnostics.[2][3][4] The assay combines the principles of the sandwich enzyme-linked immunosorbent assay (ELISA) with cell culture, allowing for the visualization of the secretory product of individual activated cells.[3][5] Each spot that develops on the assay plate represents a single reactive cell, providing quantitative data on the cellular immune response.

[2]

This application note provides a detailed protocol for the use of a hypothetical monoclonal antibody, designated here as **G280-9**, as a capture antibody in an ELISPOT assay for the detection of Interferon-gamma (IFN- γ) secreting T cells. IFN- γ is a critical cytokine in the cellular immune response, and its measurement is a key indicator of T-cell activation.[6][7]

Principle of the Assay

The ELISPOT assay is initiated by coating a polyvinylidene difluoride (PVDF)-backed microplate with a capture antibody specific for the analyte of interest, in this case, IFN- γ (using our hypothetical **G280-9**). [8] Subsequently, cells, such as peripheral blood mononuclear cells (PBMCs), are added to the wells along with a stimulus (e.g., a specific antigen or a mitogen). [8] During incubation, activated cells secrete the cytokine, which is then captured by the immobilized antibody in the immediate vicinity of the secreting cell. [2] After removing the cells, a second, biotinylated antibody that recognizes a different epitope of the target cytokine is added. [2] This is followed by the addition of an enzyme-conjugate, such as streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP). [2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot at the location of the cytokine-secreting cell. [2] The number of spots directly corresponds to the number of responding cells.

Data Presentation

Table 1: Reagent Concentrations

Reagent	Recommended Concentration
Capture Antibody (G280-9)	0.5 - 5 $\mu\text{g/mL}$
Detection Antibody (Biotinylated)	0.5 - 2 $\mu\text{g/mL}$
Streptavidin-AP/HRP	1:500 - 1:2000 dilution
Cell Suspension	1×10^5 to 5×10^5 cells/well
Antigen/Mitogen	Varies (to be optimized)

Table 2: Incubation Times and Temperatures

Step	Duration	Temperature
Plate Coating	Overnight (or ≥ 4 hours)	4°C (or 37°C)
Blocking	≥ 1 hour	Room Temperature
Cell Incubation	15 - 48 hours	37°C, 5% CO ₂
Detection Antibody Incubation	2 hours (or overnight)	Room Temperature (or 4°C)
Streptavidin-AP/HRP Incubation	45 minutes - 2 hours	Room Temperature
Spot Development	5 - 60 minutes	Room Temperature

Experimental Protocols

Reagent Preparation

- 1X PBS: Prepare a sterile solution of phosphate-buffered saline.
- Coating Buffer: Use sterile 1X PBS.
- Blocking Buffer: Sterile 1X PBS containing 1% Bovine Serum Albumin (BSA).
- Wash Buffer: 1X PBS with 0.05% Tween-20.
- Dilution Buffer: 1X PBS with 1% BSA.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

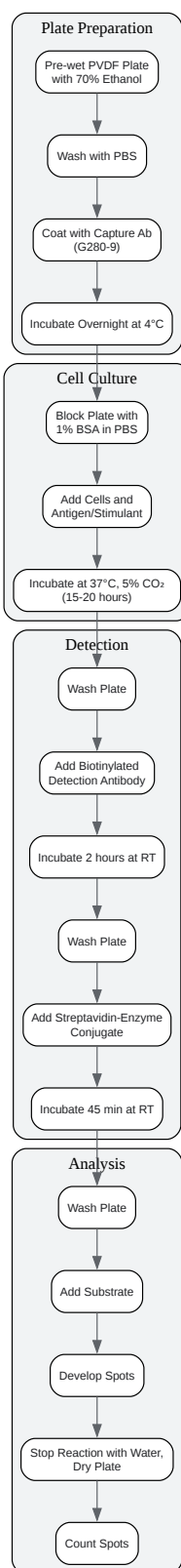
Assay Procedure

- Plate Preparation and Coating:
 - Pre-wet the PVDF membrane of each well of the ELISPOT plate with 15 μ L of 70% ethanol for 1 minute.
 - Wash the wells three times with 200 μ L/well of sterile 1X PBS.[\[9\]](#)

- Dilute the **G280-9** capture antibody to the desired concentration (e.g., 4 µg/mL) in sterile Coating Buffer.
- Add 100 µL/well of the diluted capture antibody.
- Seal the plate and incubate overnight at 4°C or for at least 4 hours at 37°C in a humidified atmosphere.[\[10\]](#)
- Blocking:
 - Aspirate or decant the coating solution.
 - Wash the plate three times with 200 µL/well of sterile 1X PBS.[\[10\]](#)
 - Add 200 µL/well of sterile Blocking Buffer.
 - Seal the plate and incubate at room temperature for at least 1 hour.[\[10\]](#)
- Cell Incubation:
 - Prepare the cell suspension (e.g., PBMCs) in culture medium.
 - Aspirate the blocking buffer from the plate.
 - Add 100 µL/well of the appropriate antigen or mitogen solution diluted in culture medium. For negative controls, add 100 µL of culture medium alone.
 - Add 100 µL/well of the cell suspension to achieve the desired cell density (e.g., 2.5×10^5 cells/well).[\[5\]](#)
 - Seal the plate and incubate at 37°C with 5% CO₂ in a humidified atmosphere for 15-20 hours. Do not disturb the plate during this incubation period.[\[5\]](#)
- Detection:
 - Aspirate the cells and medium from the wells.
 - Wash the plate three times with 200 µL/well of Wash Buffer.

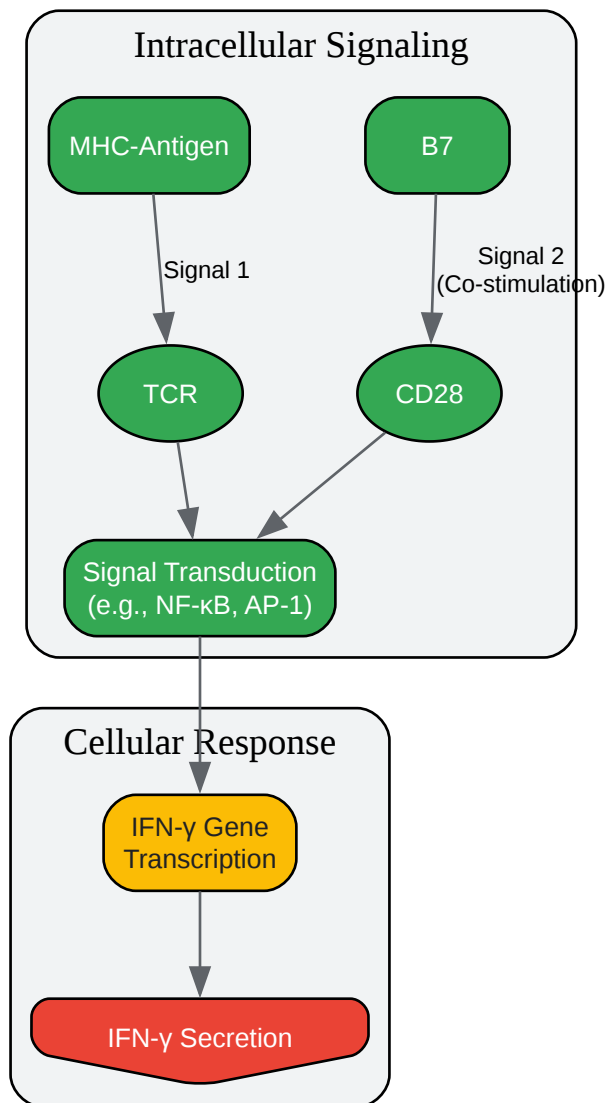
- Dilute the biotinylated detection antibody in Dilution Buffer to its optimal concentration.
- Add 100 µL/well of the diluted detection antibody.
- Seal the plate and incubate for 2 hours at room temperature.[\[8\]](#)
- Enzyme and Substrate Incubation:
 - Aspirate the detection antibody solution.
 - Wash the plate four times with 200 µL/well of Wash Buffer.
 - Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in Dilution Buffer.
 - Add 100 µL/well of the diluted conjugate.
 - Incubate for 45 minutes at room temperature.[\[8\]](#)
 - Aspirate the conjugate solution. Wash the plate three times with Wash Buffer, followed by two washes with 1X PBS.[\[8\]](#)
- Spot Development and Analysis:
 - Prepare the substrate solution (e.g., AEC or BCIP/NBT) according to the manufacturer's instructions.
 - Add 100 µL/well of the substrate solution.
 - Monitor spot development for 10-60 minutes at room temperature, protecting the plate from light.[\[8\]](#)
 - Stop the reaction by washing the plate thoroughly with deionized water.[\[8\]](#)
 - Allow the plate to air-dry completely overnight.
 - Count the spots using an automated ELISPOT reader or a dissection microscope.

Mandatory Visualizations



Antigen Presenting Cell (APC)

T Cell

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